

3,5-Dihydroxybenzohydrazide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3,5-Dihydroxybenzohydrazide**

Cat. No.: **B1269074**

[Get Quote](#)

CAS Number: 7732-32-3

This technical guide provides a comprehensive overview of **3,5-Dihydroxybenzohydrazide**, a molecule of interest for researchers in drug development and medicinal chemistry. This document details its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential biological activities, with a focus on tyrosinase inhibition.

Chemical and Physical Properties

3,5-Dihydroxybenzohydrazide is a hydrazide derivative of 3,5-dihydroxybenzoic acid. The following tables summarize its key physicochemical properties.

Property	Value	Reference
CAS Number	7732-32-3	
Molecular Formula	C ₇ H ₈ N ₂ O ₃	
Molecular Weight	168.15 g/mol	
Melting Point	257 °C	
pKa (predicted)	8.78 ± 0.10	
Appearance	Not explicitly found, likely a solid	
Solubility	Not explicitly found	

Spectroscopic Data

Experimental ¹H NMR and ¹³C NMR spectroscopic data for **3,5-Dihydroxybenzohydrazide** are not readily available in the reviewed literature. For reference, the spectral data for its precursor, 3,5-dihydroxybenzoic acid, are provided below.

¹H NMR of 3,5-Dihydroxybenzoic Acid (DMSO-d₆):

- δ ~6.8 ppm (d, 2H, Ar-H)
- δ ~6.4 ppm (t, 1H, Ar-H)
- δ ~9.5 ppm (s, 2H, Ar-OH)
- δ ~12.5 ppm (s, 1H, -COOH)

¹³C NMR of 3,5-Dihydroxybenzoic Acid (DMSO-d₆):

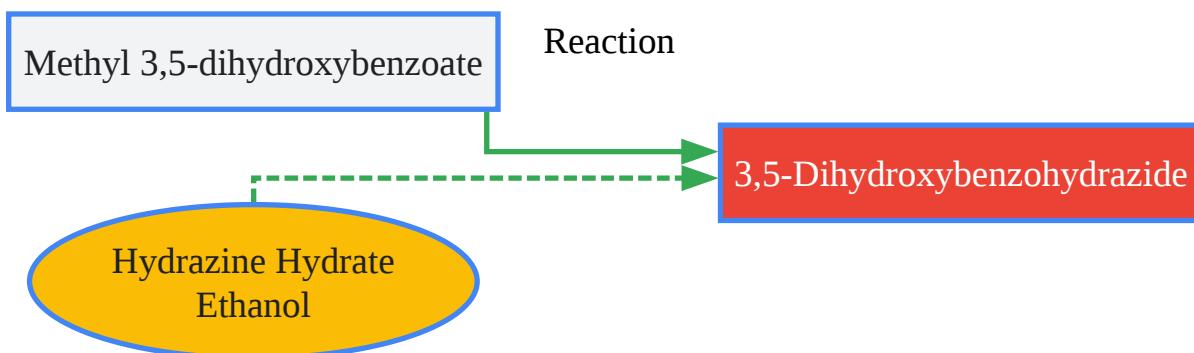
- δ ~167 ppm (C=O)
- δ ~158 ppm (C-OH)
- δ ~132 ppm (C-COOH)

- $\delta \sim 108$ ppm (Ar-CH)
- $\delta \sim 107$ ppm (Ar-CH)

Mass Spectrometry: While specific mass spectrometry data for **3,5-Dihydroxybenzohydrazide** is not available, general fragmentation patterns for hydrazides would involve cleavage of the N-N bond and fragmentation of the aromatic ring.

Experimental Protocols

Synthesis of **3,5-Dihydroxybenzohydrazide**


A common method for the synthesis of **3,5-Dihydroxybenzohydrazide** involves the reaction of methyl 3,5-dihydroxybenzoate with hydrazine hydrate.

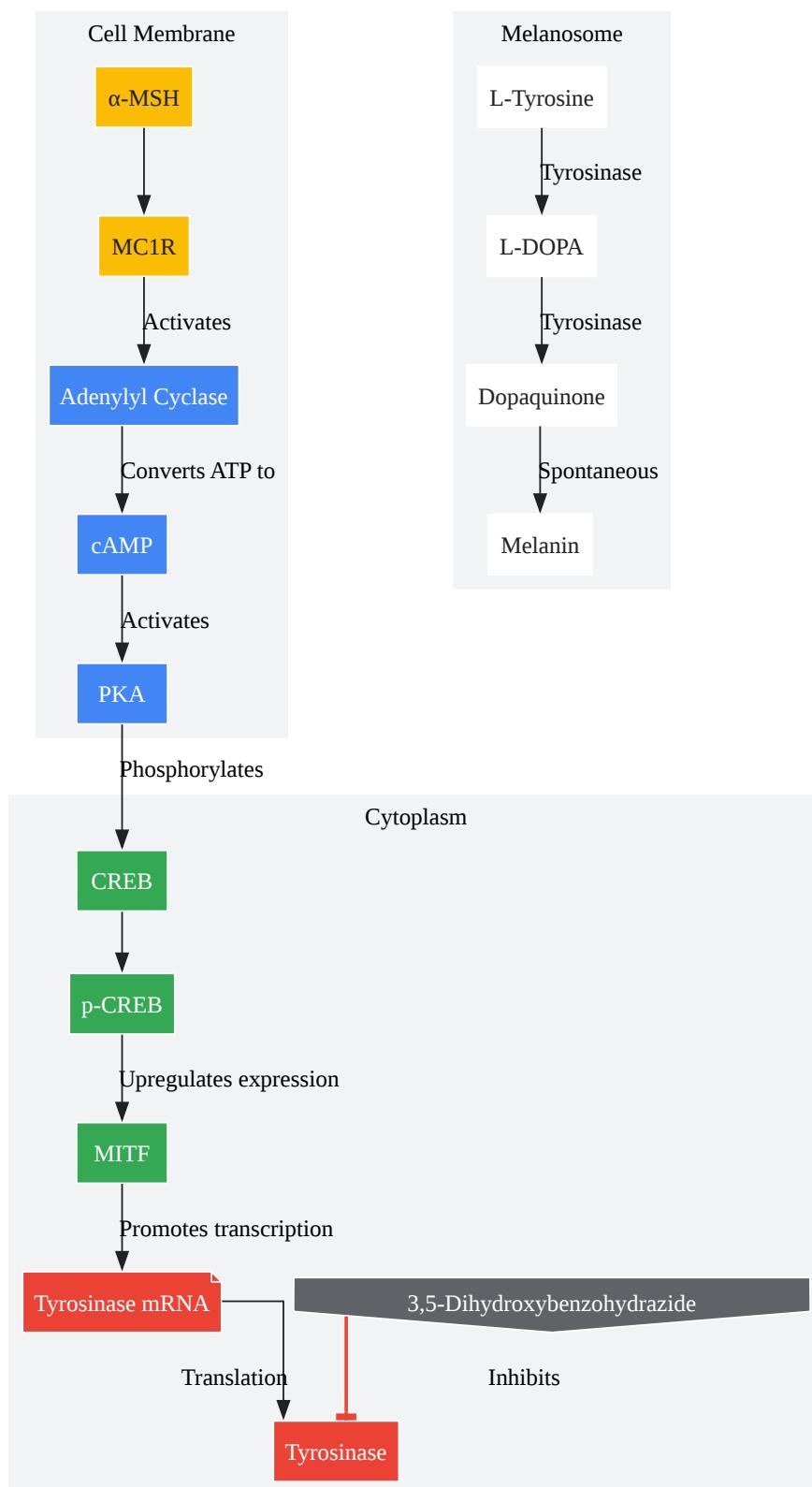
Materials:

- Methyl 3,5-dihydroxybenzoate
- Hydrazine hydrate
- Ethanol

Procedure:

- Dissolve methyl 3,5-dihydroxybenzoate in absolute ethanol in a round-bottom flask.
- Add an excess of hydrazine hydrate to the solution.
- Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion of the reaction, the solvent is removed under reduced pressure.
- The resulting solid is filtered and dried to yield **3,5-Dihydroxybenzohydrazide**.

[Click to download full resolution via product page](#)


Synthesis of 3,5-Dihydroxybenzohydrazide.

Biological Activity and Signaling Pathways

Derivatives of **3,5-Dihydroxybenzohydrazide** have shown potential as tyrosinase inhibitors. Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a target for treating hyperpigmentation disorders.

The proposed mechanism of action for these inhibitors involves binding to the active site of tyrosinase, which contains copper ions, thereby preventing the oxidation of L-tyrosine to L-DOPA and subsequently to dopaquinone, a precursor for melanin synthesis.

The inhibition of tyrosinase can impact the melanogenesis signaling pathway, which is regulated by various factors including the α -melanocyte-stimulating hormone (α -MSH). The binding of α -MSH to its receptor (MC1R) activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). This, in turn, activates protein kinase A (PKA), which phosphorylates the transcription factor CREB. Phosphorylated CREB upregulates the expression of the microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and function. MITF then promotes the transcription of tyrosinase and other melanogenic enzymes. By directly inhibiting tyrosinase, **3,5-dihydroxybenzohydrazide** derivatives can bypass this signaling cascade to reduce melanin production.

[Click to download full resolution via product page](#)

Tyrosinase Inhibition Signaling Pathway.

This technical guide serves as a foundational resource for professionals engaged in the research and development of novel therapeutic agents. The provided data and protocols are intended to facilitate further investigation into the properties and applications of **3,5-Dihydroxybenzohydrazide**.

- To cite this document: BenchChem. [3,5-Dihydroxybenzohydrazide: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1269074#3-5-dihydroxybenzohydrazide-cas-number-and-properties\]](https://www.benchchem.com/product/b1269074#3-5-dihydroxybenzohydrazide-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com